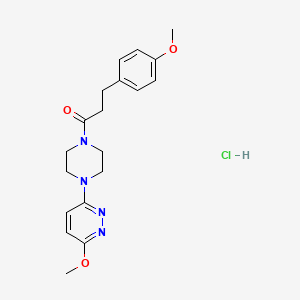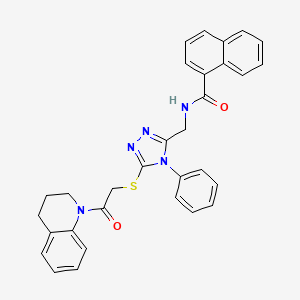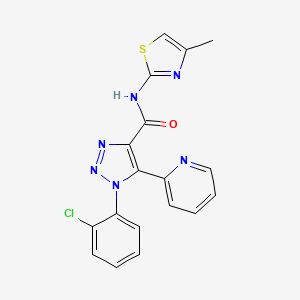
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that appears to be related to various research efforts in the development of new chemical entities with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl, thiazole, and triazole rings are recurrent in the literature, suggesting that the compound may have been synthesized as part of a broader investigation into antithrombotic agents or for other pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the use of chlorophenyl and thiazole as core components. For instance, in the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, the process includes the reaction of a chlorophenyl-thienopyridine derivative with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in dichloromethane . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyridinyl and triazole components.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been studied using various spectroscopic and computational techniques. For example, quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, have been conducted on a pyrazoline derivative with a chlorophenyl group using DFT methods . These techniques could be applied to the compound of interest to determine its electronic, vibrational, and structural properties, as well as to predict NMR chemical shifts and electronic spectra.
Chemical Reactions Analysis
The chemical reactivity of compounds containing chlorophenyl and triazole rings can be explored through reactions such as 1,3-dipolar cycloadditions, which are part of the click chemistry toolkit. An example is the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, where a chlorophenylazide reacts with a thiazolidine derivative . This reaction type could be relevant for forming the triazole ring in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their crystalline structure, as determined by X-ray diffraction. For instance, a related compound crystallized in an orthorhombic system, and its unit-cell parameters were precisely measured . These data provide insights into the stability and purity of the compound. Similar analysis could be conducted for the compound to ascertain its crystallinity, stability, and potential for forming defined solid-state structures.
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is part of a broader class of heterocyclic compounds that have been synthesized and studied for various biological activities. For instance, compounds with similar structures have been explored for their potential in dyeing polyester fibers due to their synthesis as novel heterocyclic aryl monoazo organic compounds. These compounds, including variations with thiazole and selenium, have shown significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile and/or biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Antioxidant Properties
There's a keen interest in compounds with triazole derivatives for their antioxidant properties. A study on new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated their potential in exhibiting antioxidant and antiradical activities, highlighting their importance in medicinal chemistry and potentially contributing to the development of new therapeutic agents (Bekircan et al., 2008).
Anticancer and Antimicrobial Agents
The search for new anticancer and antimicrobial agents has led to the development of compounds incorporating oxazole, pyrazoline, and pyridine heterocycles. Such compounds have been evaluated for their anticancer activity against a variety of cancer cell lines and exhibited significant in vitro antibacterial and antifungal activities. This suggests their potential use in overcoming microbial resistance to pharmaceutical drugs, underscoring the importance of continued research and development in this area (Katariya et al., 2021).
Structural Characterization
Structural characterization of similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides valuable insights into the molecular architecture and potential interactions of these compounds. Such studies aid in the understanding of the compounds' physical and chemical properties, contributing to the broader knowledge base necessary for the application of these compounds in scientific research (Anuradha et al., 2014).
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their derivatives has shown promising results in exhibiting antitumor and antimicrobial activities. These compounds serve as building blocks for creating various substituted pyrazoles, highlighting their versatility and potential in developing new therapeutic agents (Riyadh, 2011).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-10-27-18(21-11)22-17(26)15-16(13-7-4-5-9-20-13)25(24-23-15)14-8-3-2-6-12(14)19/h2-10H,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVGVVFIMYSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)
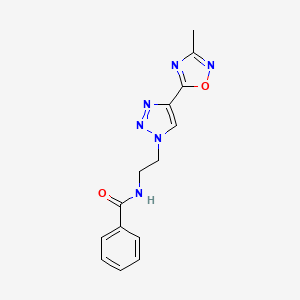
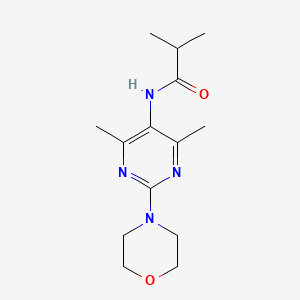
![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)
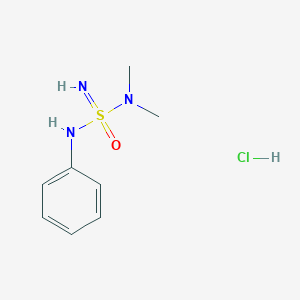
![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)
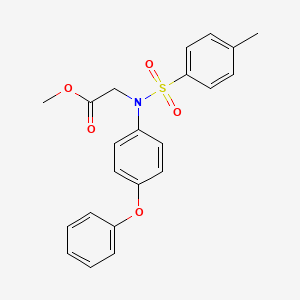
![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

